molecular formula C20H22N2OS B5614931 5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE

5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE

Cat. No.: B5614931
M. Wt: 338.5 g/mol
InChI Key: VXPPKDNHOVICFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the acetyl group: This step involves the acetylation of the pyridine ring using acetic anhydride or acetyl chloride under acidic conditions.

    Attachment of the 4-tert-butylphenylmethylsulfanyl group: This step involves a nucleophilic substitution reaction where the pyridine derivative reacts with 4-tert-butylbenzyl chloride in the presence of a base.

    Introduction of the carbonitrile group: This can be achieved through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate their activity and lead to various biological effects.

    Interfering with cellular processes: This can affect cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-ACETYL-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE
  • 5-ACETYL-2-{[(4-ETHYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE

Uniqueness

5-ACETYL-2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications.

Properties

IUPAC Name

5-acetyl-2-[(4-tert-butylphenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-13-18(14(2)23)10-16(11-21)19(22-13)24-12-15-6-8-17(9-7-15)20(3,4)5/h6-10H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPPKDNHOVICFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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